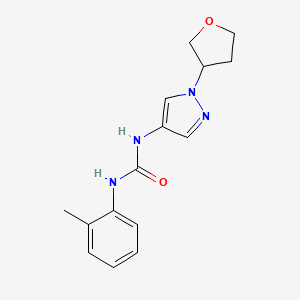
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A series of 1,3-disubstituted ureas containing pyrazole and adamantane fragments were synthesized, demonstrating significant inhibitory activity against human soluble epoxide hydrolase (sEH), highlighting the potential of similar structures in therapeutic applications (V. D’yachenko et al., 2019).
Crystal Structure Analysis
- The crystal structure of a sulfonylurea herbicide shows how the arrangement of functional groups affects the compound's interactions and stability, providing a basis for designing compounds with desired physical properties (Youngeun Jeon et al., 2015).
Antileukemic Activities
- The reaction of silylated imidazole and pyrazole carboxamide derivatives with chlorotetrahydrofuran leads to the synthesis of derivatives with antileukemic activity, demonstrating the potential of heterocyclic compounds in cancer treatment (R. Earl & L. Townsend, 1979).
Inhibitor Design for Disease Treatment
- The structural analysis of p38alpha MAP kinase inhibitors, including those with pyrazolyl-urea scaffolds, offers insights into the design of autoimmune disease treatments (J. Regan et al., 2003).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines from pyrazole derivatives underscores the versatility of these compounds in producing a variety of biologically active molecules (Abdel-Rahman Farghaly & H. El-Kashef, 2005).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-2-3-5-14(11)18-15(20)17-12-8-16-19(9-12)13-6-7-21-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYMYHVGCCNZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
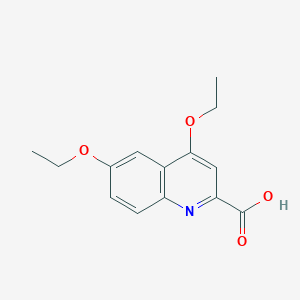
![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)
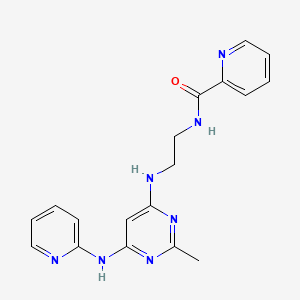
![3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2807175.png)
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2807176.png)

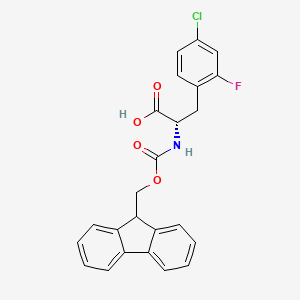

![Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2807181.png)
![1-(2,6-dichlorobenzyl)-N-[3-(dimethylamino)propyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2807185.png)
![1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B2807186.png)
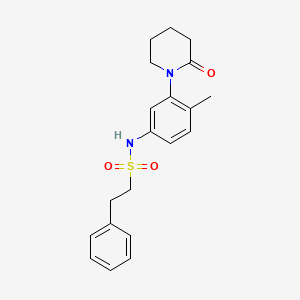
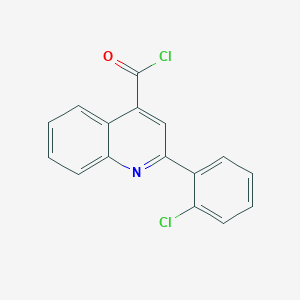
![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid](/img/structure/B2807192.png)
